molecular formula C30H27N3O3 B11594053 5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11594053
M. Wt: 477.6 g/mol
InChI Key: DLVQTIYHZKKUTH-UHFFFAOYSA-N
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Description

5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound that features a benzimidazoquinazoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine to form the benzimidazole intermediate. This intermediate is then subjected to cyclization with benzylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features and the presence of the 3,4,5-trimethoxyphenyl group, which enhances its pharmacological profile. This compound’s ability to interact with multiple molecular targets makes it a valuable candidate for further research and development in various fields .

Properties

Molecular Formula

C30H27N3O3

Molecular Weight

477.6 g/mol

IUPAC Name

5-benzyl-6-(3,4,5-trimethoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C30H27N3O3/c1-34-26-17-21(18-27(35-2)28(26)36-3)30-32(19-20-11-5-4-6-12-20)24-15-9-7-13-22(24)29-31-23-14-8-10-16-25(23)33(29)30/h4-18,30H,19H2,1-3H3

InChI Key

DLVQTIYHZKKUTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N(C3=CC=CC=C3C4=NC5=CC=CC=C5N24)CC6=CC=CC=C6

Origin of Product

United States

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